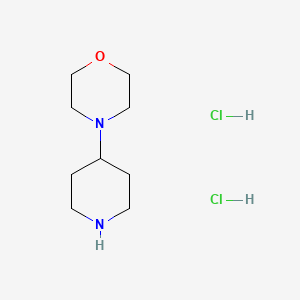

4-(Morpholin-4-yl)-piperidine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-ylmorpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c1-3-10-4-2-9(1)11-5-7-12-8-6-11;;/h9-10H,1-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFXRJRQDSSRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCOCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334942-10-8 | |

| Record name | 4-(piperidin-4-yl)morpholine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Morpholin-4-yl)-piperidine Dihydrochloride

CAS Number: 334942-10-8

This technical guide provides a comprehensive overview of 4-(morpholin-4-yl)-piperidine dihydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a white to off-white solid. It is the dihydrochloride salt of the free base, 4-morpholinopiperidine. The physicochemical properties of the free base and the dihydrochloride salt are summarized below.

Table 1: Physicochemical Properties

| Property | 4-(Morpholin-4-yl)-piperidine (Free Base) | This compound |

| CAS Number | 53617-35-9 | 334942-10-8[1][2][3][4] |

| Molecular Formula | C₉H₁₈N₂O[5] | C₉H₂₀Cl₂N₂O[6] |

| Molecular Weight | 170.25 g/mol [5] | 243.17 g/mol [6] |

| Appearance | Colorless to off-white solid[5] | White crystalline powder |

| Melting Point | 40-43 °C[5] | Not available |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg[5] | Not available |

| Solubility | Soluble in water and some organic solvents. | Soluble in water. |

| Storage | Sealed in dry, room temperature, kept in a dark place.[5] | Sealed in dry, room temperature. |

Table 2: Computed Properties for Dihydrochloride Salt

| Property | Value |

| PSA (Polar Surface Area) | 24.50 Ų |

| LogP | 1.94 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process, often starting from 1-benzyl-4-piperidone. The free base, 4-morpholinopiperidine, is first synthesized and then converted to its dihydrochloride salt.

Synthesis of 4-Morpholinopiperidine (Free Base)

A common synthetic route involves the reductive amination of a protected 4-piperidone, followed by deprotection. One such method is the reaction of 1-benzyl-4-piperidone with morpholine, followed by catalytic hydrogenation to remove the benzyl protecting group.[7]

Experimental Protocol: Synthesis from 1-Benzyl-4-piperidone

-

Reductive Amination: To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., methanol), add morpholine.

-

The reaction mixture is then subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

The reaction is monitored until completion.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield 4-(1-benzylpiperidin-4-yl)morpholine.

-

Debenzylation: The resulting intermediate is dissolved in a suitable solvent, and the benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C and hydrogen gas).

-

After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 4-morpholinopiperidine as a crude product, which can be further purified by crystallization or chromatography.[5]

Another approach involves the use of N-tert-butoxycarbonyl-4-piperidone as the starting material.[8]

Experimental Protocol: Synthesis from N-tert-butoxycarbonyl-4-piperidone

-

A mixture of N-tert-butoxycarbonyl-4-piperidone, morpholine, and a reducing agent (e.g., sodium triacetoxyborohydride) is stirred in a suitable solvent (e.g., dichloromethane) at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The organic layer is dried and concentrated to give N-tert-butoxycarbonyl-4-(morpholin-4-yl)piperidine.

-

The Boc-protecting group is then removed by treatment with an acid (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield 4-morpholinopiperidine.

Preparation of this compound

The dihydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve the synthesized 4-morpholinopiperidine in a suitable solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or dioxane) with stirring.

-

The dihydrochloride salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry. The morpholine and piperidine moieties are common scaffolds in a wide range of biologically active compounds.

Intermediate in the Synthesis of Alectinib

A primary application of this compound is as a key intermediate in the synthesis of Alectinib.[8][9][10] Alectinib is a potent and selective second-generation anaplastic lymphoma kinase (ALK) inhibitor used for the treatment of non-small cell lung cancer (NSCLC) in patients with ALK-positive tumors.[11] In the synthesis of Alectinib, the 4-morpholinopiperidine moiety is coupled to the core structure of the drug.[12]

Biological Context: ALK Signaling Pathway

While this compound itself is not biologically active in the same manner as the final drug, its importance lies in its incorporation into molecules that target specific biological pathways. Alectinib, synthesized from this intermediate, targets the ALK signaling pathway. In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene (e.g., EML4-ALK), which results in a constitutively active ALK fusion protein. This aberrant kinase activity drives tumor cell proliferation and survival through downstream signaling pathways such as the JAK-STAT and PI3K-AKT pathways.[11] Alectinib inhibits the ALK tyrosine kinase, thereby blocking these downstream signals and inducing tumor cell apoptosis.

References

- 1. Page loading... [guidechem.com]

- 2. 4-(Piperidin-4-yl)Morpholine hydrochloride | 334942-10-8 [chemicalbook.com]

- 3. 334942-10-8 | CAS DataBase [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 6. CAS#:53617-35-9 | 4-(4-Piperidinyl)morpholine dihydrochloride | Chemsrc [chemsrc.com]

- 7. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

- 9. US11014919B2 - Process for the preparation of alectinib - Google Patents [patents.google.com]

- 10. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]

- 11. Alectinib | C30H34N4O2 | CID 49806720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. WO2019038779A1 - A novel process for the preparation of an intermediate of alectinib - Google Patents [patents.google.com]

Physicochemical Properties of 4-(Morpholin-4-yl)-piperidine Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)-piperidine dihydrochloride is a heterocyclic organic compound frequently utilized as a key building block and intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of pharmaceutical research and development. Its structure, incorporating both a piperidine and a morpholine ring, imparts specific physicochemical characteristics that are crucial for its application in synthetic chemistry and for the properties of the downstream active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a vital resource for researchers and scientists, offering a summary of available quantitative data, detailed experimental protocols for property determination, and a visual representation of a key experimental workflow. Understanding these properties is paramount for its effective use in drug design, formulation development, and process chemistry.

Physicochemical Data

The quantitative data available for this compound is predominantly based on computational models. Experimental data for this specific salt is not widely published in peer-reviewed literature, reflecting its primary role as a synthetic intermediate. The following tables summarize the key identifiers and the computed physicochemical parameters.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-(4-Piperidyl)morpholine dihydrochloride, 4-Morpholinopiperidine 2HCl |

| CAS Number | 334942-10-8[1] |

| Molecular Formula | C₉H₂₀Cl₂N₂O |

| Molecular Weight | 243.18 g/mol |

| Canonical SMILES | C1CNCCC1N2CCOCC2.Cl.Cl |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| LogP | 1.94 | [1] |

| Topological Polar Surface Area (TPSA) | 24.5 Ų | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 242.0952687 | [1] |

| Complexity | 129 | [1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies that would be employed to determine the key physicochemical properties of this compound.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) with a heated metal block and a viewing lens is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

-

Aqueous Solubility Determination by Shake-Flask Method

Aqueous solubility is a fundamental property that influences the bioavailability and formulation of a drug substance. The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of an aqueous buffer (e.g., phosphate-buffered saline at a specific pH) in a sealed, airtight container.

-

Equilibration: The container is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved states is reached.

-

Sample Processing: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L. This process should be repeated at various pH levels to establish a pH-solubility profile.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid or base in solution and is critical for understanding the ionization state of a molecule at different physiological pH values. For a compound with basic nitrogen atoms like this compound, potentiometric titration is a highly accurate method for pKa determination.

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in deionized water or a water/co-solvent mixture to create a solution of known concentration.

-

Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred. The solution is placed in a jacketed beaker to maintain a constant temperature.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), where half of the protonated amine groups have been neutralized. For a dihydrochloride salt, two pKa values corresponding to the two basic nitrogen atoms would be expected.

Determination of the Partition Coefficient (LogP) by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. The shake-flask method using n-octanol and water is the traditional method for its determination.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water (or a relevant aqueous buffer) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the aqueous phase). This solution is then combined with the other pre-saturated phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the determination of the aqueous solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Structure Elucidation of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 4-(Morpholin-4-yl)-piperidine dihydrochloride. Given the limited availability of specific experimental data for the dihydrochloride salt in public databases, this guide also incorporates data from its free base, 4-(Morpholin-4-yl)-piperidine, to provide a thorough analytical understanding.

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent compound 4-(Morpholin-4-yl)-piperidine. The addition of two equivalents of hydrochloric acid protonates the two basic nitrogen atoms of the molecule, one in the piperidine ring and one in the morpholine ring, forming the dihydrochloride salt. This conversion is a common strategy in drug development to improve the solubility and stability of basic compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties for the free base and the dihydrochloride salt is presented in Table 1.

| Property | 4-(Morpholin-4-yl)-piperidine (Free Base) | This compound | Reference |

| Molecular Formula | C₉H₁₈N₂O | C₉H₂₀Cl₂N₂O | [1][2] |

| Molecular Weight | 170.25 g/mol | 243.18 g/mol | [1][2] |

| Appearance | Colorless to off-white solid | White crystalline powder (typical) | [3] |

| Melting Point | 40-43 °C | Not available | [3] |

| Boiling Point | 100-115 °C at 0.15-0.20 mmHg | Not available | [3] |

| Solubility | Soluble in water and some organic solvents. | Expected to have higher aqueous solubility than the free base. | [1] |

Table 1: Physicochemical properties of 4-(Morpholin-4-yl)-piperidine and its dihydrochloride salt.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the elucidation of the molecular structure.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Experimental ¹H NMR Data for 4-(Morpholin-4-yl)-piperidine (Free Base):

| Solvent | Chemical Shift (δ) ppm and Multiplicity | Assignment | Reference |

| Chloroform-d | 4.30-4.00 (m, 2H), 3.79-3.64 (m, 4H), 2.71 (t, J=12.5Hz, 2H), 2.60-2.47 (m, 4H), 2.31 (ddt, J=11.2, 7.3, 3.7Hz, 1H), 1.81 (dt, J=13.1, 2.7Hz, 2H), 1.45 (s, 11H) | Protons of the piperidine and morpholine rings | [4] |

| Deuterium Oxide | 4.09 (s, 2H), 3.79 (s, 2H), 3.57 (dddd, J=22.3, 18.3, 7.7, 4.5Hz, 5H), 3.24 (s, 2H), 3.06 (td, J=13.4, 2.9Hz, 2H), 2.50-2.29 (m, 2H), 1.90 (qd, J=13.2, 4.2Hz, 2H) | Protons of the piperidine and morpholine rings | [4] |

Table 2: Experimental ¹H NMR data for 4-(Morpholin-4-yl)-piperidine.

Expected ¹H NMR Spectrum of this compound:

In the dihydrochloride salt, the signals for the protons on the carbons adjacent to the protonated nitrogens (α-protons) in both the piperidine and morpholine rings are expected to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen atoms. The N-H protons will likely appear as broad signals, and their chemical shift will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

No experimental ¹³C NMR data for the dihydrochloride salt or the free base has been found in the searched literature. However, based on the structure, the expected chemical shifts can be predicted. The protonation of the nitrogen atoms in the dihydrochloride salt would cause a downfield shift for the adjacent carbon atoms.

Experimental Protocol for NMR Spectroscopy:

Caption: General experimental workflow for NMR analysis.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Expected Mass Spectrum of this compound:

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent peak for the protonated molecule of the free base [M+H]⁺ at m/z 171.15. The dihydrochloride salt itself would not be observed as a single entity in the gas phase under typical ESI conditions.

Experimental Mass Spectrometry Data for a related synthesis product:

A mass spectrometry result for a product of a synthesis involving 4-Morpholinopiperidine showed an m/z value of 270 (GC-MS), which corresponds to a different, larger molecule.[4]

Experimental Protocol for Mass Spectrometry:

Caption: General experimental workflow for mass spectrometry analysis.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid.

No experimental crystal structure data for this compound is currently available in the public domain. To perform this analysis, single crystals of the compound would need to be grown.

Experimental Protocol for Crystal Growth and X-ray Diffraction:

Caption: General workflow for X-ray crystallography.

Synthesis

4-(Morpholin-4-yl)-piperidine is a known intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib.[4][5] A common synthetic route to the free base involves the reductive amination of a protected 4-piperidone with morpholine, followed by deprotection.[4] The dihydrochloride salt is then prepared by treating the free base with two equivalents of hydrochloric acid in a suitable solvent.

Caption: Simplified synthetic pathway to this compound.

Conclusion

The structure elucidation of this compound relies on a combination of spectroscopic and analytical techniques. While comprehensive experimental data for the dihydrochloride salt is not widely published, the analysis of its free base provides a strong foundation for its structural characterization. The protonation of the nitrogen atoms in the dihydrochloride salt is the key structural difference, which would be clearly observable through NMR spectroscopy. Definitive confirmation of the three-dimensional structure and intermolecular interactions would require single-crystal X-ray diffraction analysis. The synthetic accessibility of this compound as a pharmaceutical intermediate underscores the importance of its thorough characterization for quality control and regulatory purposes in drug development.

References

- 1. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Piperidin-4-yl)morpholine hydrochloride | C9H19ClN2O | CID 22061300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

synthesis route for 4-(Morpholin-4-yl)-piperidine dihydrochloride

An In-depth Technical Guide to the Synthesis of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Morpholin-4-yl)-piperidine and its dihydrochloride salt are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of both the morpholine and piperidine scaffolds makes it a crucial building block for various biologically active compounds, including kinase inhibitors used in cancer therapy, such as Alectinib.[1] This guide provides a detailed overview of the primary synthetic routes for this compound, complete with experimental protocols, quantitative data, and process visualizations.

Core Synthesis Routes

The synthesis of 4-(Morpholin-4-yl)-piperidine primarily revolves around two main strategies:

-

Reductive Amination: This is the most common approach, involving the reaction of a 4-piperidone derivative with morpholine, followed by the reduction of the resulting enamine or iminium ion intermediate. The choice of protecting group on the piperidine nitrogen is a key variable in this route.

-

Nucleophilic Substitution: This method involves the formation of the morpholine ring by reacting a 4-aminopiperidine derivative with a suitable dielectrophile, such as bis(2-bromoethyl) ether.

Following the synthesis of the free base, 4-(Morpholin-4-yl)-piperidine, the dihydrochloride salt is typically prepared by treating the base with hydrochloric acid.

Experimental Protocols

Route 1: Reductive Amination

Method A: Starting from N-Boc-4-piperidone

This route involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone, followed by the deprotection of the Boc group and subsequent salt formation.

Step 1: Synthesis of tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate In a 250 mL three-necked flask, N-tert-butoxycarbonyl-4-piperidone (10.0g, 50 mmol) is dissolved in anhydrous methanol (100 mL).[1] Acetic acid and morpholine (4.78g, 55 mmol) are slowly added to the solution.[1] Subsequently, 10% palladium on carbon (1g) is added. The mixture is then placed under a hydrogen atmosphere and stirred overnight.[1] Completion of the reaction is monitored by gas chromatography. After the reaction is complete, the solvent is removed by evaporation. The resulting residue is dissolved in dichloromethane and washed with a small amount of water. The organic layer is separated, dried, and purified by column chromatography (using a dichloromethane:methanol = 20:1 eluent) to yield the product as a white solid.[1]

Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine and its Dihydrochloride Salt The tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate (9.0g, 33 mmol) is placed in a 100 mL three-necked flask. A solution of hydrochloric acid in 1,4-dioxane is added, and the mixture is stirred.[1] The resulting precipitate is collected by filtration to give the dihydrochloride salt as a white solid.[1] To obtain the free base, the solid can be neutralized with a suitable base.[1]

Method B: Starting from N-Benzyl-4-piperidone

This pathway involves an initial reductive amination to form the N-benzylated intermediate, followed by a debenzylation step via catalytic hydrogenation.

Step 1: Synthesis of 4-(1-benzylpiperidin-4-yl)morpholine A common method involves the reaction of 1-benzyl-4-piperidone with morpholine.[2][3] A patent describes heating 1-benzyl-4-piperidone and morpholine in a toluene solvent to 110°C.[2] Another approach performs the reductive amination in a one-pot reaction under a hydrogen atmosphere (up to 1 MPa) in the presence of a platinum or palladium catalyst.[3]

Step 2: Synthesis of 4-(Morpholin-4-yl)-piperidine (Debenzylation) The N-benzyl-4-(4-morpholinyl)piperidine (41.59 g, 0.16 mol) is dissolved in methanol (400 mL).[4] To this solution, 10% palladium on carbon catalyst (5.2 g) is added.[4] The mixture is hydrogenated at room temperature for 18 hours under a hydrogen pressure of 50 psi.[4] Upon completion, the catalyst is removed by filtration, and the filtrate is concentrated to yield a colorless oily substance which crystallizes upon standing.[4]

Step 3: Formation of the Dihydrochloride Salt The resulting 4-(Morpholin-4-yl)-piperidine free base is dissolved in a suitable solvent and treated with a solution of hydrochloric acid (e.g., HCl in 1,4-dioxane or another appropriate solvent) to precipitate the dihydrochloride salt.[1]

Quantitative Data Summary

| Synthesis Route | Starting Material | Key Reagents & Conditions | Intermediate Product | Intermediate Yield | Final Product | Final Yield | Purity | Reference |

| Route 1A | N-Boc-4-piperidone (10.0g) | Morpholine, Pd/C, H₂, MeOH | tert-butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | 9.0g | 4-(Morpholin-4-yl)-piperidine salt | 9.2g | White Solid | [1] |

| Route 1B | N-benzyl-4-(4-morpholinyl)piperidine (41.59g) | 10% Pd/C, H₂ (50 psi), MeOH | - | - | 4-(Morpholin-4-yl)-piperidine | 25.29g (93%) | Colorless Oil/Solid | [4] |

Synthesis Pathway Visualizations

Below are the graphical representations of the core synthesis routes for this compound.

Caption: Route 1A via Reductive Amination of N-Boc-4-piperidone.

Caption: Route 1B via Reductive Amination and Debenzylation.

Conclusion

The synthesis of this compound is well-established, with reductive amination being the most prevalent and efficient strategy. The choice between using an N-Boc or N-benzyl protected 4-piperidone derivative depends on factors such as reagent availability, cost, and desired scale of production. The N-Boc route offers a straightforward deprotection step, while the N-benzyl route requires catalytic hydrogenation. Both methods provide good to excellent yields. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 4-(Morpholin-4-yl)-piperidine dihydrochloride

Disclaimer: There is no publicly available scientific literature detailing the specific mechanism of action for 4-(Morpholin-4-yl)-piperidine dihydrochloride. This guide, therefore, provides an in-depth analysis of the potential mechanisms of action based on the known pharmacological activities of structurally related 4-substituted piperidine and morpholine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the plausible biological targets and signaling pathways this compound may modulate.

The piperidine and morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into molecules targeting the central nervous system and other biological systems.[1][2] Based on extensive research on analogous compounds, the potential mechanisms of action for this compound can be categorized into three primary areas: modulation of opioid receptors, antagonism of dopamine D4 receptors, and interaction with sigma-1 receptors.

Potential as a Modulator of Opioid Receptors

Numerous 4-substituted piperidine derivatives have been synthesized and evaluated for their activity at opioid receptors.[3] A prominent profile for this class of compounds is a balanced affinity for the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR), often with agonist activity at MOR and antagonist activity at DOR.[3] This dual activity is of significant interest as it may offer analgesic effects with a reduced side-effect profile, such as diminished development of tolerance and dependence, compared to selective MOR agonists.[3]

Quantitative Data: Opioid Receptor Binding Affinities of Related Piperidine Derivatives

The following table summarizes the binding affinities (Ki, in nM) of various 4-substituted piperidine and piperazine analogues for the µ-opioid receptor (MOR) and δ-opioid receptor (DOR).

| Compound | MOR Ki (nM) | DOR Ki (nM) |

| Morphine | 6.3 | 171 |

| Compound 4 | 2.8 | 3.9 |

| Compound 5 | 2.5 | 4.8 |

| Compound 6 | 1.8 | 2.5 |

| Compound 9 | 3.4 | 4.2 |

| Compound 10 | 3.1 | 3.8 |

| Compound 11 | 2.9 | 2.6 |

| Compound 12 | 2.1 | 2.1 |

Data extracted from studies on balanced MOR agonist/DOR antagonist ligands.[4]

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the binding affinity of a test compound for the µ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound or related derivatives.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Signaling Pathway: Potential Opioid Receptor Modulation

Caption: Hypothetical signaling of this compound at opioid receptors.

Potential as a Dopamine D4 Receptor Antagonist

The 4-heterocyclylpiperidine scaffold is a key feature of selective antagonists for the human dopamine D4 (hD4) receptor.[5] These compounds show high affinity for the D4 receptor with significant selectivity over other dopamine receptor subtypes, such as D2 and D3.[5] D4 receptor antagonists are being investigated for their potential in treating psychiatric disorders.

Quantitative Data: Dopamine Receptor Binding Affinities of Related Piperidine Derivatives

The following table presents the binding affinities (Ki, in nM) of representative 4-heterocyclylpiperidine derivatives for human dopamine D2, D3, and D4 receptors.

| Compound | hD2 Ki (nM) | hD3 Ki (nM) | hD4 Ki (nM) |

| Compound 3 | 244 | - | 61 |

| Compound 36 | >1000 | >200 | 1.9 |

| U-101387 | >2000 | >2000 | 10 |

Data extracted from studies on selective dopamine D4 receptor antagonists.[5][6]

Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol details a method for determining the binding affinity of a test compound for the dopamine D4 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human dopamine D4.2 receptor.

-

Radioligand: [³H]-N-methylspiperone or another suitable D4-selective radioligand.

-

Test Compound: this compound or related derivatives.

-

Non-specific Binding Control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Filtration Apparatus: Cell harvester with glass fiber filters (pre-soaked in polyethyleneimine).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from the cells expressing the D4 receptor.

-

Assay Setup: In a 96-well plate, combine the assay buffer, radioligand, varying concentrations of the test compound (or buffer for total binding, or a high concentration of a competitor for non-specific binding), and the membrane preparation.

-

Incubation: Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through the glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: The data analysis follows the same principles as the opioid receptor binding assay to determine the IC50 and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway: Potential Dopamine D4 Receptor Antagonism

Caption: Hypothetical antagonistic action at the Dopamine D4 receptor.

Potential as a Sigma-1 Receptor Ligand

A series of 4-(2-aminoethyl)piperidine derivatives have been identified as potent ligands for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum.[7] Sigma-1 receptor ligands are being explored for their therapeutic potential in neurodegenerative diseases, psychiatric disorders, and cancer due to their role in modulating cellular stress responses and signaling.[7]

Quantitative Data: Sigma-1 Receptor Binding Affinities of Related Piperidine Derivatives

The following table shows the in vitro binding affinities (Ki, in nM) of N-substituted 4-(2-(benzylamino)-2-phenylethyl)piperidine derivatives for the sigma-1 receptor.

| Compound ID | N-Substituent | σ1 Receptor Affinity (Ki) [nM] |

| 3 (Reference) | Cyclohexane | 0.61 |

| 4a | H | 165 |

| 13a | Tosyl | 108 |

| 18b | Ethyl | 89.4 |

| 18a | Methyl | 7.9 |

Data sourced from a study on aminoethyl-substituted piperidine derivatives as σ1 receptor ligands.[8]

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human sigma-1 receptor.

Materials:

-

Receptor Source: Membrane homogenates from guinea pig brain or a cell line expressing the sigma-1 receptor.

-

Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.

-

Test Compound: this compound or related derivatives.

-

Non-specific Binding Control: Haloperidol at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from the chosen tissue or cell source.

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.

-

Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, haloperidol, and membrane preparation.

-

Competitive Binding: Assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

-

Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Radioactivity Measurement: Measure the radioactivity on the filters using a scintillation counter.

Data Analysis: The IC50 and Ki values are determined using the same methods described in the previous protocols.

Signaling Pathway: Potential Sigma-1 Receptor Interaction

Caption: Potential interaction with the Sigma-1 receptor chaperone at the ER.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive body of research on structurally similar compounds provides a strong foundation for hypothesizing its potential biological targets. The most probable mechanisms involve modulation of opioid receptors, antagonism of the dopamine D4 receptor, or interaction with the sigma-1 receptor. Further pharmacological profiling of this compound is necessary to confirm these hypotheses and to fully characterize its therapeutic potential. The experimental protocols and data presented in this guide offer a framework for such future investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

The Diverse Biological Activities of 4-(Morpholin-4-yl)-piperidine Derivatives: A Technical Overview

An in-depth guide for researchers, scientists, and drug development professionals exploring the multifaceted pharmacological potential of 4-(morpholin-4-yl)-piperidine derivatives. This document details their significant anticancer, antimicrobial, and central nervous system activities, supported by quantitative data, comprehensive experimental protocols, and visualizations of key signaling pathways.

The 4-(morpholin-4-yl)-piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds exhibiting a wide array of biological activities. The unique combination of the piperidine and morpholine rings imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making this core an attractive starting point for the design of novel therapeutic agents.[1] This technical guide provides a comprehensive analysis of the biological activities associated with 4-(morpholin-4-yl)-piperidine derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) effects.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of 4-(morpholin-4-yl)-piperidine have demonstrated significant potential as anticancer agents, with many exhibiting cytotoxic effects against a range of cancer cell lines.[2] A primary mechanism of action for many of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[2][3][4][5]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various 4-(morpholin-4-yl)-piperidine and related derivatives is summarized below, with IC50 values providing a comparative measure of their potency against different cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| MQ-1 | Morpholine-Substituted Quinoline | A549 (Lung) | 15.2 | [2] |

| PQ-1 | Piperidine-Substituted Quinoxaline | HeLa (Cervical) | 8.7 | [2] |

| Compound 5h | Morpholine-Benzimidazole-Oxadiazole | HT-29 (Colon) | 3.103 ± 0.979 | [6] |

| Compound 4a | 1,2,4-triazole derivative | Huh7 (Liver) | 4.29 | [7] |

| Compound 4a | Phthalimide-piperazine | - | 0.91 ± 0.045 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The determination of a compound's cytotoxic activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12][13]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9][13]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).[10][13]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically in serial dilutions) and incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for formazan crystal formation.[9][13]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[9][13]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).[12]

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key target for many anticancer 4-(morpholin-4-yl)-piperidine derivatives. The following diagram illustrates the core components of this signaling cascade.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the PI3K/Akt/mTOR Pathway – Beyond Rapalogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Technical Guide: Physicochemical Properties of 4-(Morpholin-4-yl)-piperidine Dihydrochloride

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the available data and necessary experimental protocols for the characterization of 4-(Morpholin-4-yl)-piperidine dihydrochloride.

Core Physicochemical Properties

This compound is a white crystalline powder.[1] It is known to be a solid that is soluble in water and some organic solvents.[1] Key physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | C₉H₂₀Cl₂N₂O |

| Molecular Weight | 243.18 g/mol |

| Appearance | White crystalline powder[1] |

| Storage | Sealed in a dry environment at room temperature[1] |

Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | To be determined | To be determined |

| Water | 37 | To be determined | To be determined |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | To be determined | To be determined |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | To be determined | To be determined |

Experimental Protocols for Solubility Determination

A robust and accurate method for determining the aqueous solubility of this compound is the equilibrium solubility assay followed by quantification using High-Performance Liquid Chromatography (HPLC).

Equilibrium Solubility Assay Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, PBS) in a sealed vial.

-

Ensure that a solid precipitate remains, indicating that the solution is saturated.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Quantification Protocol

-

Instrumentation:

-

A standard HPLC system equipped with a UV detector.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy).

-

Injection Volume: 10 µL.

-

-

Calibration:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

-

Analysis and Calculation:

-

Inject the diluted, filtered sample from the solubility experiment.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the experimental workflow for determining solubility.

Logical Relationship in Drug Discovery

This compound is a building block for the synthesis of more complex molecules. Its utility in drug discovery follows a logical progression from initial synthesis to the identification of a lead compound.

Caption: The logical flow from a chemical scaffold to a lead compound.

Signaling Pathways and Biological Context

While specific signaling pathways for this compound are not documented, the constituent morpholine and piperidine rings are prevalent in a wide array of biologically active compounds and approved drugs. These heterocyclic moieties are often considered "privileged structures" in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a variety of biological targets.

Derivatives of morpholine and piperidine are known to be involved in targeting:

-

G-protein coupled receptors (GPCRs)

-

Ion channels

-

Enzymes (e.g., kinases, proteases)

-

Nuclear receptors

The incorporation of the 4-(morpholin-4-yl)-piperidine scaffold into novel chemical entities is a strategic approach in drug discovery aimed at exploring these and other potential biological targets.

References

Spectral Analysis of 4-(Morpholin-4-yl)-piperidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 4-(Morpholin-4-yl)-piperidine dihydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectral data for the dihydrochloride salt, this document presents predicted data based on the analysis of its free base, 4-(Morpholin-4-yl)-piperidine, and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring and analyzing the spectral data are also provided.

Chemical Structure and Properties

-

IUPAC Name: 4-(Piperidin-4-yl)morpholine dihydrochloride

-

Molecular Formula: C₉H₂₀Cl₂N₂O

-

Molecular Weight: 243.18 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the known spectral data of the free base and the expected electronic effects of protonation on the two nitrogen atoms.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Piperidine N-H₂⁺ | > 9.0 | Broad Singlet | 2H | Chemical shift is highly dependent on solvent and concentration. |

| Morpholine N-H⁺ | > 9.0 | Broad Singlet | 1H | Chemical shift is highly dependent on solvent and concentration. |

| Morpholine -CH₂-O- | ~3.8 - 4.2 | Multiplet | 4H | Deshielded due to the electronegativity of oxygen and protonated nitrogen. |

| Piperidine -CH-N- | ~3.2 - 3.6 | Multiplet | 1H | Deshielded due to adjacent protonated nitrogen. |

| Morpholine -CH₂-N⁺- | ~3.0 - 3.4 | Multiplet | 4H | Deshielded due to protonated nitrogen. |

| Piperidine -CH₂-N⁺- (axial) | ~2.8 - 3.2 | Multiplet | 2H | Deshielded due to protonated nitrogen. |

| Piperidine -CH₂-N⁺- (equatorial) | ~2.5 - 2.9 | Multiplet | 2H | Deshielded due to protonated nitrogen. |

| Piperidine -CH₂- (axial) | ~1.8 - 2.2 | Multiplet | 2H | |

| Piperidine -CH₂- (equatorial) | ~1.5 - 1.9 | Multiplet | 2H |

Note: The protonation of the nitrogen atoms will cause a significant downfield shift (deshielding) of adjacent protons compared to the free base.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Morpholine -CH₂-O- | ~65 - 70 | |

| Piperidine -CH-N- | ~58 - 63 | Shifted downfield upon protonation. |

| Morpholine -CH₂-N⁺- | ~48 - 53 | Shifted downfield upon protonation. |

| Piperidine -CH₂-N⁺- | ~45 - 50 | Shifted downfield upon protonation. |

| Piperidine -CH₂- | ~28 - 33 |

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N⁺-H stretching vibrations |

| 2950 - 2850 | Strong | C-H stretching (aliphatic) |

| 1600 - 1500 | Medium | N⁺-H bending vibrations |

| 1470 - 1430 | Medium | C-H bending (scissoring) |

| 1120 - 1080 | Strong | C-O-C stretching (ether) |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 171.15 | [M+H]⁺ of the free base |

| 170.14 | Molecular ion of the free base |

| 84.08 | Fragment ion corresponding to the piperidine ring |

| 87.08 | Fragment ion corresponding to the morpholine ring |

Note: In a typical ESI-MS experiment, the dihydrochloride salt would likely show the protonated molecule of the free base ([C₉H₁₈N₂O + H]⁺) as a prominent peak.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the N-H proton signals are exchangeable in protic solvents.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range (typically 0-100 ppm for this aliphatic compound).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation: Use an FT-IR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Further dilute the solution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

The mass range should be set to include the expected molecular ion of the free base (m/z 171.15).

-

If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the spectral analysis of a chemical compound and the logical relationship between the different spectroscopic techniques.

Caption: General experimental workflow for spectral analysis.

Caption: Logical relationship between spectroscopic techniques.

References

The Pivotal Role of 4-(Morpholin-4-yl)-piperidine Dihydrochloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of modern drug discovery is characterized by an incessant search for novel molecular scaffolds that can serve as the foundation for potent, selective, and safe therapeutics. Among the myriad of heterocyclic structures employed in medicinal chemistry, the 4-(morpholin-4-yl)-piperidine moiety has emerged as a privileged scaffold. This technical guide provides an in-depth exploration of 4-(morpholin-4-yl)-piperidine dihydrochloride, a key starting material and structural component in the development of targeted therapies. With a focus on its application in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, this document will detail its chemical properties, synthesis, and the critical role it plays in achieving high-affinity and selective kinase inhibition.

Core Compound Profile: this compound

This compound is a white crystalline solid that is soluble in water and some organic solvents.[1] It serves as a crucial building block in the synthesis of more complex, biologically active molecules.[1]

| Property | Value | Reference |

| CAS Number | 334942-10-8 | [2] |

| Molecular Formula | C₉H₂₀Cl₂N₂O | [3] |

| Molecular Weight | 243.18 g/mol | [4] |

| Appearance | White crystalline powder | [1] |

| Storage | Sealed in a dry place at room temperature | [1][2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

Application in Drug Discovery: The Case of Alectinib

The 4-(morpholin-4-yl)-piperidine scaffold is a cornerstone in the structure of Alectinib (trade name Alecensa), a highly potent and selective second-generation ALK inhibitor.[5][6] Alectinib is approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[7] The morpholinopiperidine moiety is crucial for the drug's overall physicochemical and pharmacokinetic properties, contributing to its high potency and favorable safety profile.

Quantitative Biological Data of Alectinib

The following table summarizes the inhibitory activity of Alectinib against wild-type ALK and various clinically relevant mutant forms, as well as its selectivity over other kinases.

| Target | IC₅₀ (nM) | Assay Type | Reference |

| ALK (wild-type) | 1.9 | Cell-free enzymatic assay | [2][8] |

| ALK L1196M | 1.56 | Cell-free enzymatic assay | [5] |

| ALK F1174L | 1 | Cell-free enzymatic assay | [9] |

| ALK R1275Q | 3.5 | Cell-free enzymatic assay | [9] |

| LTK | ≤10 | Cell-free enzymatic assay | [2] |

| GAK | ≤10 | Cell-free enzymatic assay | [2] |

| KDR | 1400 | Cell-free enzymatic assay | [8] |

Experimental Protocols

Synthesis of Alectinib Intermediate Incorporating the 4-(Morpholin-4-yl)-piperidine Moiety

The following is a representative synthetic step illustrating the incorporation of the 4-(morpholin-4-yl)-piperidine scaffold. This procedure is based on a nucleophilic aromatic substitution (SNAr) reaction.

Step: Synthesis of 1,1-dimethyl-6-ethyl-7-[4-(morpholine-4-base) piperidin-1-yl]-3,4-dihydro-2-naphthalenone

-

Materials:

-

Procedure: a. Dissolve 1,1-dimethyl-6-ethyl-7-bromo-3,4-dihydro-2-naphthalenone (0.10 mol) in toluene (180 mL).[10] b. To this solution, add 4-(4-piperidyl)morpholine (0.27 mol) and sodium tert-butoxide (0.30 mol).[10] c. Heat the reaction mixture to 110°C and stir for 14 hours.[10] d. Monitor the reaction completion using Thin Layer Chromatography (TLC).[10] e. After completion, cool the reaction mixture to room temperature and add water (50 mL).[10] f. Cool the mixture to -10°C to induce crystallization, which may take up to 3 hours.[10] g. Filter the resulting solid to obtain 1,1-dimethyl-6-ethyl-7-[4-(morpholine-4-base) piperidin-1-yl]-3,4-dihydro-2-naphthalenone as a white solid.[10]

Synthetic workflow for the SNAr reaction.

ALK Kinase Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the ALK enzyme.

-

Materials:

-

Recombinant ALK enzyme

-

Peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (e.g., Alectinib) dissolved in DMSO

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the assay buffer, recombinant ALK enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a plate reader. f. Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. g. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for a typical ALK kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cells.

-

Materials:

-

ALK-positive cancer cell line (e.g., NCI-H2228)

-

Cell culture medium

-

Test compound (e.g., Alectinib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

-

Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). c. Incubate the cells for a specified period (e.g., 72 hours).[7] d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11] e. Remove the medium and add the solubilization solution to dissolve the formazan crystals.[11] f. Measure the absorbance of the resulting solution at a wavelength of ~570 nm using a microplate reader. g. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. h. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways

Alectinib exerts its therapeutic effect by inhibiting the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. In ALK-positive cancers, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) with a constitutively active kinase domain.[12] This aberrant kinase activity drives several downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary pathways activated by oncogenic ALK are the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[12][13][14][15] Alectinib competitively binds to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these critical downstream pathways.[16][17]

ALK signaling pathway and the inhibitory action of Alectinib.

Conclusion

This compound is a valuable and versatile building block in drug discovery, exemplified by its integral role in the structure of the potent ALK inhibitor, Alectinib. Its incorporation contributes to the desirable pharmacokinetic and pharmacodynamic properties of the final drug molecule. The successful development of Alectinib underscores the importance of privileged scaffolds like the morpholinopiperidine moiety in the rational design of targeted cancer therapies. This technical guide provides a foundational understanding of this key chemical entity, its application, and the experimental and biological context of its use, which will be of significant value to researchers in the field of medicinal chemistry and oncology drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. scispace.com [scispace.com]

- 10. Frontiers | Role of the ALK gene and PI3K/Akt/NF-κB signaling pathway in cervical cancer precancerous lesions [frontiersin.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Potential Therapeutic Targets of Morpholine-Containing Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated into the structure of a wide array of therapeutic agents due to its favorable physicochemical and metabolic properties.[1] Its presence can enhance potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the key therapeutic targets of morpholine-containing compounds, with a focus on their applications in oncology, inflammation, infectious diseases, and central nervous system (CNS) disorders. For each therapeutic area, this guide will detail the mechanism of action, present quantitative data on compound activity, provide in-depth experimental protocols for relevant assays, and visualize key signaling pathways and workflows.

I. Anticancer Therapeutics

Morpholine-containing compounds have demonstrated significant potential in oncology by targeting various key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Gefitinib is a prime example of a morpholine-containing EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).[3][4] It competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and subsequent downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell growth and survival.[3]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Gefitinib | A549 | Non-Small Cell Lung Cancer | 10 - 32 |

| Gefitinib | H1650 | Non-Small Cell Lung Cancer | 31.0 ± 1.0 |

| Gefitinib | H1975 | Non-Small Cell Lung Cancer | 16.40 |

| Gefitinib | PC9 | Non-Small Cell Lung Cancer | 1.794 |

Table 1: Inhibitory concentrations of Gefitinib against various NSCLC cell lines.[3][4][5][6]

Phosphoinositide 3-Kinase (PI3K) Inhibition

The morpholine ring is a key pharmacophore in a multitude of PI3K inhibitors, with the oxygen atom often acting as a hydrogen bond acceptor in the ATP-binding pocket of the enzyme.[7] ZSTK474 is a pan-Class I PI3K inhibitor containing two morpholine moieties.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

| ZSTK474 | 5 | 25 | 15 | 10 |

| Analog 46 | 1.6 | - | - | - |

| Analog 48 | 1.3 | - | - | - |

Table 2: In vitro inhibitory activity of morpholine-containing PI3K inhibitors.[7][8]

-

Reagent Preparation : Prepare serial dilutions of the morpholine-containing inhibitor in DMSO, followed by dilution in the assay buffer.

-

Assay Plate Setup : Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition : Add 2.5 µL of the PI3K enzyme solution to each well.

-

Reaction Initiation : Initiate the reaction by adding 5 µL of a substrate/ATP mixture.

-

Incubation : Incubate the plate at room temperature for 60 minutes.

-

Detection : Stop the reaction and detect the product by adding TR-FRET detection reagents. Incubate for an additional 30 minutes at room temperature, protected from light.

-

Data Acquisition : Read the plate on a TR-FRET enabled plate reader.

-

Data Analysis : Calculate IC50 values by fitting the data to a four-parameter logistic equation.[8]

Other Anticancer Targets

-

VEGFR-2 Inhibition : Novel morpholine-benzimidazole-oxadiazole derivatives have been synthesized and show promise as VEGFR-2 inhibitors, a key target in angiogenesis.

-

Bcl-2 Inhibition : Morpholine-substituted quinazoline derivatives have been found to induce apoptosis in cancer cells, potentially through the inhibition of the anti-apoptotic protein Bcl-2.[9]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| AK-3 | A549 | Non-Small Cell Lung Cancer | 10.38 ± 0.27 |

| AK-3 | MCF-7 | Breast Cancer | 6.44 ± 0.29 |

| AK-3 | SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 |

| AK-10 | A549 | Non-Small Cell Lung Cancer | 8.55 ± 0.67 |

| AK-10 | MCF-7 | Breast Cancer | 3.15 ± 0.23 |

| AK-10 | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 |

Table 3: Cytotoxic activity of morpholine-substituted quinazoline derivatives.[9]

-

Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the morpholine-containing compound or DMSO (vehicle control).

-

Incubation : Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Formation : Incubate for 1-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-